![molecular formula C11H12IN3 B1481882 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2092562-30-4](/img/structure/B1481882.png)
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, also known as 4-IEP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug design, and mechanistic studies. This compound has been studied extensively in the past few decades, and its effects on biochemical and physiological processes have been well documented.
Scientific Research Applications
4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has been widely used in scientific research, particularly in the fields of drug design and mechanistic studies. It has been used to study the binding of drugs to their targets and to develop new drugs. In addition, this compound has been used to study the structure and function of proteins, as well as to investigate the effects of mutations on proteins. It has also been used in the synthesis of other compounds, such as peptides and nucleotides.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with a pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its target would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with a pyrazole core have been reported to affect various biochemical pathways, depending on their targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to modulation of signal transduction pathways.
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
Similar compounds with a pyrazole core have been reported to exhibit various biological activities, such as antitumor potential . The specific effects of this compound would depend on its mode of action and the nature of its target.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in lab experiments is its versatility. It is a relatively simple compound that can be used to study a wide range of biochemical and physiological processes. In addition, this compound is relatively stable and has a long shelf-life. However, it is important to note that this compound can be toxic at high concentrations and should be handled with care.
Future Directions
The potential future directions for 4-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are numerous. One possible direction is the development of new drugs based on its binding properties. In addition, this compound could be used to study the structure and function of proteins involved in various biochemical and physiological processes. It could also be used to investigate the effects of mutations on proteins, as well as to study the effects of oxidative stress on cells. Finally, this compound could be used to develop new compounds for use in lab experiments.
properties
IUPAC Name |
4-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMYNJGQGMUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=NC=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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